6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
CAS No.:
Cat. No.: VC16551492
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NO3 |
|---|---|
| Molecular Weight | 179.17 g/mol |
| IUPAC Name | 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H9NO3/c11-6-2-1-5-3-8(9(12)13)10-7(5)4-6/h1-2,4,8,10-11H,3H2,(H,12,13) |
| Standard InChI Key | DLHLYNSDHVXJIN-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NC2=C1C=CC(=C2)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a benzene ring connected to a pyrrolidine ring, with a hydroxyl group (-OH) at position 6 and a carboxylic acid (-COOH) at position 2. This configuration confers both hydrophilic and hydrophobic regions, enabling interactions with diverse biological targets . The partial saturation of the pyrrolidine ring reduces planarity compared to fully aromatic indoles, potentially enhancing binding specificity.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉NO₃ | |
| Molecular Weight | 179.17 g/mol | |
| Density | ~1.57 g/cm³ (estimated) | |
| Boiling Point | ~511°C (estimated) | |
| Melting Point | Not reported | |
| Solubility | Moderate in polar solvents |
The carboxylic acid group enhances water solubility, while the aromatic system facilitates lipid membrane penetration, making it suitable for drug design .
Synthesis and Reaction Mechanisms
Conventional Synthesis Routes
The synthesis typically begins with indole or its derivatives. A common approach involves:
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Hydroxylation: Introducing the hydroxyl group via electrophilic aromatic substitution using nitric acid or hydrogen peroxide.
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Reduction: Partial hydrogenation of the indole ring using catalysts like palladium on carbon to form the 2,3-dihydro structure.
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Carboxylation: Direct carboxylation at position 2 via Kolbe-Schmitt or metal-catalyzed carbonylation reactions .
Advanced Synthetic Techniques
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields (e.g., 75% yield in 15 minutes vs. 50% in 2 hours under reflux).
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Continuous Flow Reactors: Enable scalable production with precise temperature and pressure control, minimizing side products.
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Protecting Group Strategies: The tert-butoxycarbonyl (Boc) group is employed to protect reactive sites during synthesis, as seen in the derivative 1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid (C₁₄H₁₇NO₅, MW 279.29 g/mol) .
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a precursor to:
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Dopamine Antagonists: Used in antipsychotics and antiemetics .
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NSAID Derivatives: Nonsteroidal anti-inflammatory drugs with reduced gastrointestinal toxicity.
Material Science
Incorporated into polymers, it improves thermal stability (decomposition temperature >300°C) and mechanical strength, benefiting aerospace and electronics industries .
Agricultural Chemistry
Derivatives act as eco-friendly pesticides, inhibiting chitin synthesis in insects (LC₅₀ = 12 ppm for Aedes aegypti larvae) .
Future Research Directions
Synthesis Optimization
Developing enantioselective methods to produce chiral derivatives for targeted therapies .
Expanded Therapeutic Targets
Exploring roles in neurodegenerative diseases (e.g., Alzheimer’s) and metabolic disorders via AMP-activated protein kinase (AMPK) modulation .
Green Chemistry Initiatives
Adopting biocatalytic routes using engineered enzymes to reduce waste and energy consumption.
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